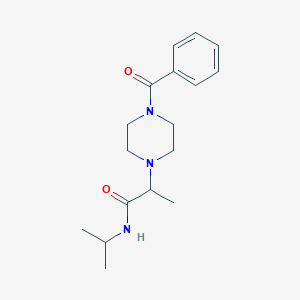![molecular formula C17H20N2O2S B256100 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B256100.png)
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. MPTP is a cyclopenta[d]pyrimidinone derivative that has been found to have a variety of biochemical and physiological effects, making it an interesting area of study for researchers.
Wirkmechanismus
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is metabolized in the brain to MPP+, which is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it inhibits mitochondrial respiration and leads to the formation of reactive oxygen species, ultimately resulting in cell death.
Biochemical and Physiological Effects:
In addition to its effects on the dopamine system, 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been found to have a variety of other biochemical and physiological effects. These include effects on the immune system, cardiovascular system, and gastrointestinal system. 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has also been found to have analgesic effects, making it a potential candidate for the development of new pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a useful tool for studying Parkinson's disease and other dopamine-related disorders. However, one limitation of using 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is its toxicity, which can make it difficult to work with in lab settings.
Zukünftige Richtungen
There are many potential future directions for research on 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. One area of interest is the development of new treatments for Parkinson's disease and other dopamine-related disorders. Another area of interest is the development of new pain medications based on the analgesic effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one and its potential uses in a variety of scientific research applications.
Synthesemethoden
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methylphenol with 3-chloropropylthiol in the presence of a base. The resulting intermediate is then reacted with cyclopenta[d]pyrimidinone to yield 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a tool for studying the dopamine system in the brain. 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has been found to selectively destroy dopaminergic neurons in the substantia nigra, leading to symptoms similar to those seen in Parkinson's disease. This has led to the use of 2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one as a model for studying Parkinson's disease and other dopamine-related disorders.
Eigenschaften
Produktname |
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
|---|---|
Molekularformel |
C17H20N2O2S |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-[3-(4-methylphenoxy)propylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O2S/c1-12-6-8-13(9-7-12)21-10-3-11-22-17-18-15-5-2-4-14(15)16(20)19-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
CUZGAZRXGLLVDC-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3 |
SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)OCCCSC2=NC(=O)C3=C(N2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)

![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)




![4-sec-butyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B256035.png)
![2,3,5,9-tetramethyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256037.png)
![2,3,5-trimethyl-6-(3-oxo-3-pyrrolidin-1-ylpropyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B256038.png)


![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)
